

Application Notes and Protocols: Maleimide-Based Probes for Live Cell Imaging

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Compound of Interest

Compound Name:	Maleamide
Cat. No.:	B1587962

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Introduction

Maleimide-based probes are a cornerstone in the field of live cell imaging, enabling the precise labeling and visualization of proteins and other biomolecules.^{[1][2][3]} These probes possess a high degree of selectivity for sulfhydryl (thiol) groups, which are predominantly found in cysteine residues within proteins.^{[1][2][3][4]} This specific reactivity allows for targeted labeling of proteins, providing invaluable insights into their localization, trafficking, and function within the dynamic environment of a living cell.^{[5][6][7][8]} The reaction between the maleimide moiety and a thiol group proceeds via a Michael addition, forming a stable thioether bond under physiological conditions (pH 6.5-7.5).^{[3][4][9]} This robust and specific conjugation chemistry has led to the development of a wide array of fluorescent maleimide probes, empowering researchers to study diverse cellular processes, including protein S-sulfination, oxidative stress, and glutathione dynamics.^{[10][11][12][13][14]}

These application notes provide detailed protocols and quantitative data for the effective use of maleimide-based probes in live cell imaging.

Data Presentation

Table 1: Characteristics of Common Maleimide-Based Fluorescent Probes

Probe Name	Fluorophore	Excitation (nm)	Emission (nm)	Key Features & Applications
Fluorescein-5-Maleimide	Fluorescein	~494	~518	Widely used for protein labeling; pH-sensitive fluorescence.
Tetramethylrhodamine (TMR)-6-maleimide	Tetramethylrhodamine	~546	~579	Bright and photostable; suitable for single-molecule studies.[15]
Alexa Fluor™ 488 C5 Maleimide	Alexa Fluor™ 488	~495	~519	Bright, photostable, and pH-insensitive; excellent for cellular imaging. [15]
Alexa Fluor™ 647 C2 Maleimide	Alexa Fluor™ 647	~650	~668	Far-red emission minimizes cellular autofluorescence .[15]
Cy3B-maleimide	Cyanine3B	~558	~572	High quantum yield and photostability.[15]
ThiolQuant Green (TQ Green)	Coumarin-based	405 (bound to GSH), 488 (free)	463 (bound to GSH), 590 (free)	Ratiometric and reversible probe for quantitative imaging of glutathione (GSH).[10][16]

Rhodamine B-based maleimide probe	Rhodamine B	~560	~586	"Turn-on" fluorescence upon reaction with thiols like GSH.[10]
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Table 2: Recommended Parameters for Protein Labeling with Maleimide Probes

Parameter	Recommended Value/Range	Notes
Protein Concentration	1-10 mg/mL[1][17]	Higher concentrations can improve labeling efficiency.
Buffer	PBS, Tris, or HEPES (10-100 mM)[1][2]	Must be free of thiol-containing compounds.[2]
pH	7.0-7.5[1][2][18]	Optimal for selective thiol-maleimide reaction. Higher pH (>8.0) can lead to hydrolysis of the maleimide group.[18][19]
Reducing Agent (Optional)	10-100-fold molar excess of TCEP[2]	To reduce disulfide bonds and free up cysteine thiols for labeling. TCEP is preferred as it does not contain a thiol group.[2]
Dye-to-Protein Molar Ratio	10:1 to 20:1[2][3][18]	Should be optimized for each specific protein and dye.
Incubation Time	2 hours at room temperature or overnight at 4°C[2][18][19]	Longer incubation at lower temperatures can be beneficial for sensitive proteins.
Solvent for Maleimide Dye	Anhydrous DMSO or DMF[1][2]	Prepare fresh at a concentration of ~10 mM.[2]

Experimental Protocols

Protocol 1: General Labeling of a Purified Protein

This protocol describes the labeling of a purified protein containing accessible cysteine residues.

Materials:

- Purified protein of interest
- Maleimide-functionalized fluorescent probe
- Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[1][2]
- Tris(2-carboxyethyl)phosphine (TCEP) (optional)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[1][2]
- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification[1][3]

Procedure:

- Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1][17]
- (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100-fold molar excess of TCEP to the protein solution.[2] Incubate for 20-30 minutes at room temperature.
- Maleimide Probe Preparation: Prepare a 10 mM stock solution of the maleimide probe in anhydrous DMSO or DMF.[2]
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide probe to the protein solution.[2][3][18] Mix gently.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][18][19]

- Purification: Remove unreacted probe by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable buffer.[1][3]
- Determination of Degree of Labeling (DOL): Measure the absorbance of the labeled protein at 280 nm and the maximum absorbance wavelength of the fluorophore to calculate the ratio of dye to protein.[2]

Protocol 2: Live Cell Imaging of Intracellular Thiols (e.g., Glutathione)

This protocol is designed for the detection of small-molecule thiols like glutathione (GSH) within living cells using a "turn-on" or ratiometric maleimide probe.

Materials:

- Cells of interest cultured on glass-bottom dishes or coverslips
- Maleimide-based thiol-reactive probe (e.g., ThiolQuant Green)
- Cell culture medium (e.g., DMEM, RPMI)
- Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
- Fluorescence microscope equipped with appropriate filters/lasers

Procedure:

- Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluence.
- Probe Preparation: Prepare a stock solution of the maleimide probe in DMSO. Dilute the stock solution to the desired final concentration (typically in the low micromolar range, e.g., 1-10 μ M, but should be optimized) in pre-warmed serum-free medium or HBSS.
- Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the probe-containing medium to the cells.

- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
- Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed HBSS or culture medium to remove excess unbound probe.
- Imaging: Mount the coverslip or dish on the fluorescence microscope and image the cells using the appropriate excitation and emission wavelengths for the specific probe. For ratiometric probes, acquire images in both channels.[\[20\]](#)
- (Optional) Control Experiment: To confirm the specificity of the probe for thiols, pre-treat cells with a thiol-scavenging agent like N-methylmaleimide (NMM) before adding the fluorescent probe.[\[12\]](#)[\[21\]](#)

Protocol 3: Labeling of Cell Surface Proteins

This protocol is for labeling cysteine residues on the extracellular domains of cell surface proteins in living cells.

Materials:

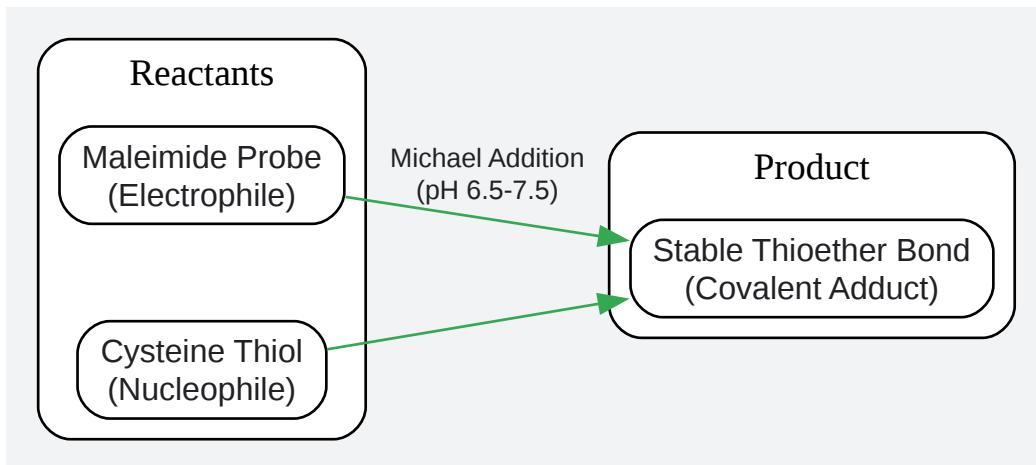
- Cells expressing the protein of interest on their surface
- Maleimide-functionalized fluorescent probe (cell-impermeant if targeting only surface proteins)
- Reaction buffer (e.g., PBS with calcium and magnesium, pH 7.2-7.4)
- Quenching solution (e.g., PBS containing 1 mM L-cysteine)

Procedure:

- Cell Preparation: Culture cells to a suitable density on coverslips or in a multi-well plate.
- Washing: Gently wash the cells twice with ice-cold reaction buffer to remove any serum proteins.

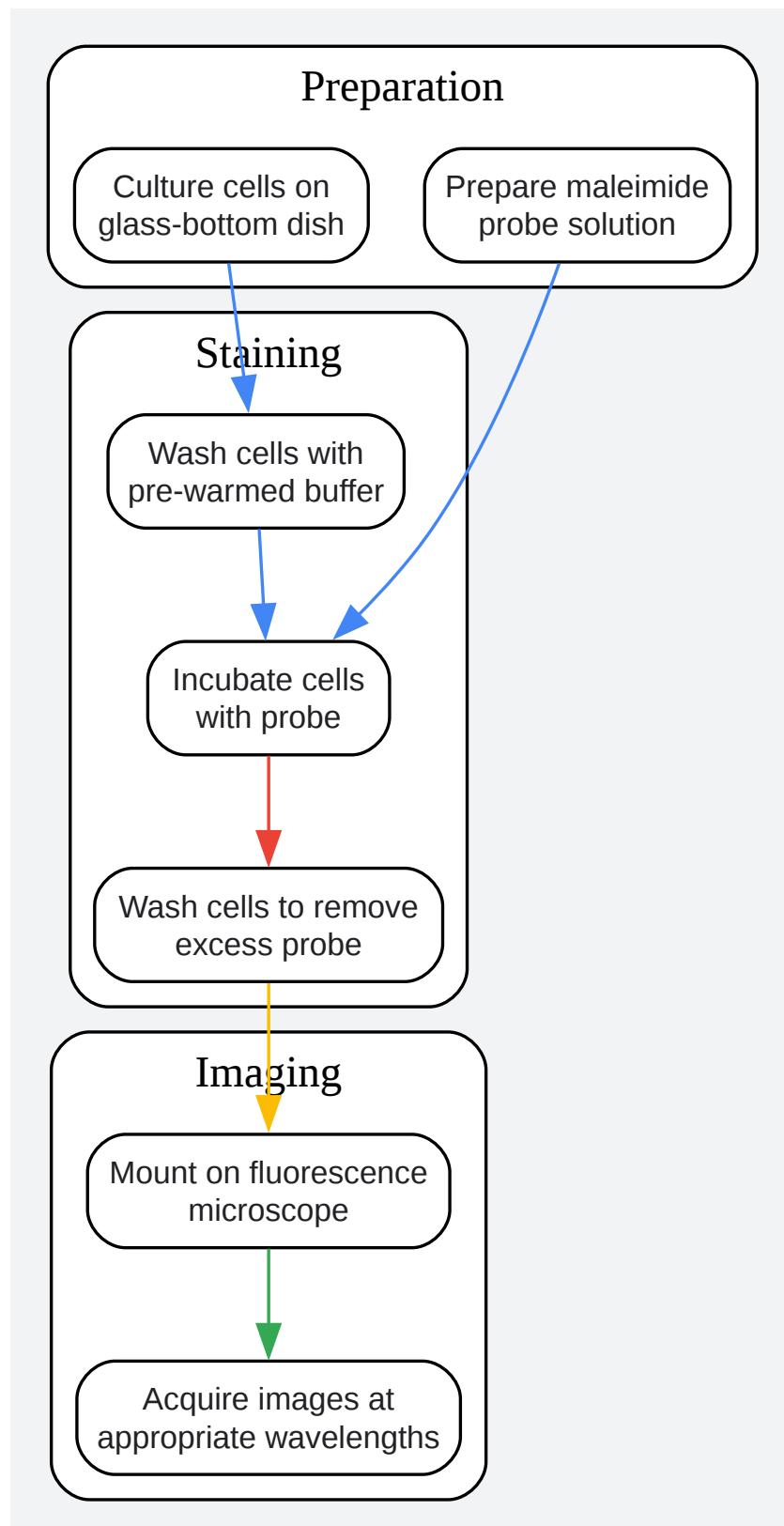
- Labeling: Prepare the maleimide probe in the reaction buffer at the desired final concentration (typically 10-100 μ M, but should be optimized). Add the probe solution to the cells and incubate on ice for 30-60 minutes, protected from light. Performing the labeling on ice minimizes probe internalization.
- Washing: Remove the labeling solution and wash the cells three times with ice-cold reaction buffer to remove unreacted probe.
- Quenching: (Optional) To quench any remaining reactive maleimide groups, incubate the cells with the quenching solution for 5-10 minutes on ice.
- Final Wash: Wash the cells once more with ice-cold reaction buffer.
- Imaging: Image the cells immediately using a fluorescence microscope.

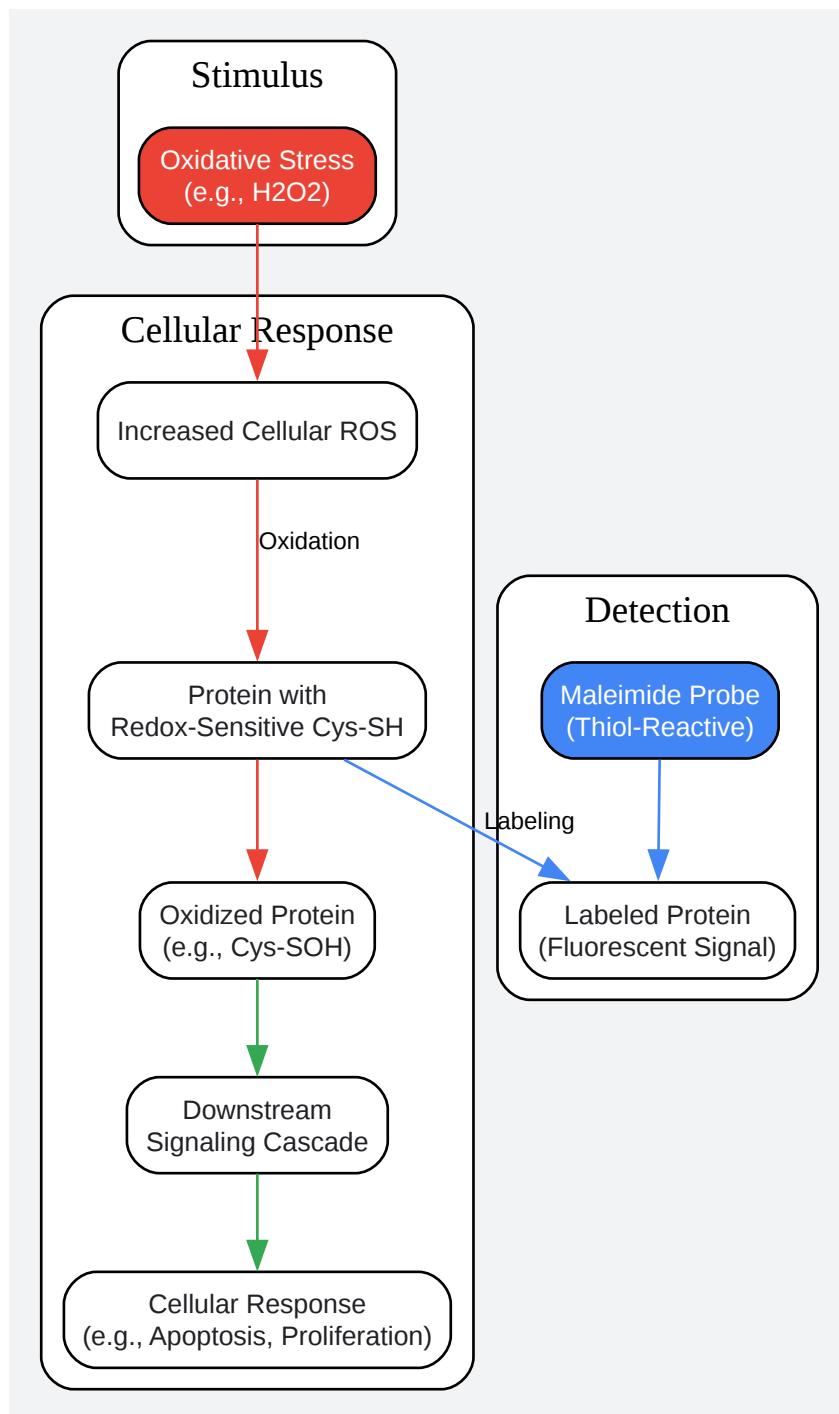
Mandatory Visualizations



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Caption: Reaction between a maleimide probe and a cysteine thiol.



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